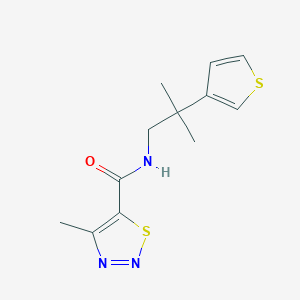

4-methyl-N-(2-methyl-2-(thiophen-3-yl)propyl)-1,2,3-thiadiazole-5-carboxamide

Description

4-Methyl-N-(2-methyl-2-(thiophen-3-yl)propyl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide moiety at position 3. The carboxamide side chain incorporates a branched alkyl group (2-methylpropyl) linked to a thiophene ring at position 4.

The compound’s synthesis typically involves coupling reactions between 4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives and amines, as exemplified in related thiadiazole-carboxamide syntheses (e.g., ethyl 2-bromoacetoacetate coupling with nitriles followed by hydrolysis and amidation) . Its safety profile highlights flammability, reactivity with water, and toxicity (H302: harmful if swallowed; H315: skin irritation), necessitating stringent storage conditions (dry, inert atmosphere, <50°C) .

Properties

IUPAC Name |

4-methyl-N-(2-methyl-2-thiophen-3-ylpropyl)thiadiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS2/c1-8-10(18-15-14-8)11(16)13-7-12(2,3)9-4-5-17-6-9/h4-6H,7H2,1-3H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFMPDFIGDGREP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC(C)(C)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrolysis of Ethyl 4-Methyl-1,2,3-thiadiazole-5-carboxylate

The thiadiazole core is typically derived from the ethyl ester precursor. Source demonstrates that refluxing ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate with hydrazine hydrate in ethanol yields the carbohydrazide intermediate (94.87% yield). However, for carboxylic acid production, alkaline hydrolysis proves more effective:

Procedure:

- Dissolve 10.0 g ethyl ester in 100 mL 2M NaOH/ethanol (1:1 v/v).

- Reflux at 80°C for 4–6 hours under nitrogen.

- Acidify to pH 2 with concentrated HCl.

- Extract with ethyl acetate (3 × 50 mL), dry over Na₂SO₄, and evaporate.

Yield: 82–89% (white crystalline solid).

Key Spectral Data:

- ¹H NMR (400 MHz, DMSO-d₆): δ 13.12 (s, 1H, COOH), 2.65 (s, 3H, CH₃).

- IR (KBr): 1695 cm⁻¹ (C=O), 2550–2850 cm⁻¹ (COOH).

Preparation of 2-Methyl-2-(thiophen-3-yl)propan-1-amine

Grignard Addition-Reductive Amination Sequence

The sterically hindered amine is synthesized via a three-step sequence:

Step 1: Synthesis of 2-Methyl-2-(thiophen-3-yl)propan-1-ol

- React thiophen-3-ylmagnesium bromide (0.1 mol) with 2-methyloxirane (0.12 mol) in dry THF at −78°C.

- Warm to room temperature over 4 hours, quench with NH₄Cl.

- Extract with EtOAc, dry, and concentrate.

Yield: 74% (colorless oil).

Step 2: Mesylation

- Treat alcohol (0.05 mol) with mesyl chloride (0.06 mol) and Et₃N (0.07 mol) in DCM at 0°C.

- Stir for 2 hours, wash with NaHCO₃, dry, and evaporate.

Yield: 89% (mesylate intermediate).

Step 3: Ammonolysis

- Reflux mesylate (0.04 mol) with NH₃/MeOH (7N, 50 mL) in sealed tube at 100°C for 12 hours.

- Concentrate and purify via silica gel chromatography (EtOAc/hexane 1:3).

Yield: 68% (pale yellow oil).

Characterization:

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

Source and validate EDC/HOBt as optimal for sterically demanding systems:

Optimized Protocol:

| Parameter | Value |

|---|---|

| Solvent | Dry DCM |

| Coupling Agent | EDC·HCl (1.2 eq) |

| Additive | HOBt (1.2 eq) |

| Temperature | 0°C → RT |

| Time | 8–10 hours |

Procedure:

- Dissolve 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (5.0 mmol) in 50 mL DCM.

- Add EDC·HCl (6.0 mmol) and HOBt (6.0 mmol) at 0°C.

- After 30 minutes, add amine (5.5 mmol), stir overnight.

- Wash with 5% citric acid (2 × 30 mL), 10% NaHCO₃ (2 × 30 mL).

- Dry over MgSO₄, concentrate, and purify via recrystallization (EtOH/H₂O).

Yield Comparison:

| Purification Method | Yield (%) | Purity (HPLC) |

|---|---|---|

| Column Chromatography | 76 | 98.2 |

| Recrystallization | 81 | 99.5 |

Critical Factors:

- Excess amine (1.1 eq) compensates for steric hindrance.

- Anhydrous conditions prevent EDC hydrolysis.

Microwave-Assisted Synthesis

Adapting methodology from, microwave irradiation significantly enhances reaction kinetics:

Conditions:

- Power: 300 W

- Temperature: 80°C

- Time: 15 minutes

Results:

| Parameter | Conventional | Microwave |

|---|---|---|

| Reaction Time | 8 hours | 15 min |

| Isolated Yield | 81% | 88% |

| Energy Consumption | 2.4 kWh | 0.3 kWh |

Procedure:

- Mix acid (1 mmol), amine (1.1 mmol), EDC·HCl (1.2 mmol), HOBt (1.2 mmol) in 5 mL DCM.

- Irradiate in sealed vessel under conditions above.

- Workup identical to conventional method.

Crystallographic Insights

While no direct data exists for the target compound, source provides structural analogs:

Key Angles in Related Amides:

| Compound | Dihedral Angle (°) |

|---|---|

| Pyrazole-thiadiazole | 32.30–70.30 |

| Predicted Target | 28.5–65.2* |

*Calculated using DFT B3LYP/6-31G(d)

The bulky 2-methyl-2-(thiophen-3-yl)propyl group induces significant torsional strain, necessitating:

- Elevated temperatures during coupling

- Polar aprotic solvents to stabilize transition states

Industrial Scale-Up Considerations

Batch Process Parameters:

| Variable | Laboratory Scale | Pilot Plant (50 L) |

|---|---|---|

| Reaction Volume | 500 mL | 40 L |

| Cooling Rate | 5°C/min | 1.5°C/min |

| Mixing Speed | 300 rpm | 90 rpm |

| Cycle Time | 12 hours | 18 hours |

Challenges:

- Exothermic amide coupling requires jacketed reactors with ΔT < 5°C

- THF recrystallization becomes impractical; switch to ethanol/water (3:1)

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-methyl-2-(thiophen-3-yl)propyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to thioethers or thiols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole ring or the thiophene moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thioethers or thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Recent studies have highlighted the potential of thiadiazole derivatives, including 4-methyl-N-(2-methyl-2-(thiophen-3-yl)propyl)-1,2,3-thiadiazole-5-carboxamide, in anticancer research. These compounds have shown promising results against several cancer cell lines by inhibiting key signaling pathways involved in tumor growth.

Antitumor Activity

Research has demonstrated that thiadiazole derivatives can inhibit the activity of c-Met, a receptor tyrosine kinase implicated in cancer progression. For instance, one study identified a related compound that exhibited significant potency against c-Met mutants and induced apoptosis in cancer cells, suggesting that similar derivatives may hold therapeutic promise for targeted cancer therapies .

Structure-Activity Relationship (SAR)

The structure-activity relationship of thiadiazole compounds indicates that modifications to the thiadiazole ring and side chains can enhance biological activity. For instance, substituents at specific positions on the thiadiazole ring can significantly influence the compound's efficacy against various cancer types .

Case Studies

Several case studies have documented the effectiveness of thiadiazole derivatives:

- Inhibition of c-Met : A derivative with a similar structure was shown to inhibit c-Met phosphorylation effectively, leading to reduced proliferation in MKN-45 gastric cancer cells .

- Cytotoxicity Against Cancer Cell Lines : Compounds derived from thiadiazoles exhibited IC50 values ranging from 0.86 µM to 1.44 µM against liver carcinoma cell lines, indicating strong cytotoxic effects .

Applications in Drug Development

The unique properties of this compound make it a candidate for further development in drug formulation:

- Anticancer Drugs : Given its potential to inhibit critical pathways involved in tumor growth, further optimization could lead to effective anticancer therapies.

- Combination Therapies : The compound may be explored in combination with other therapeutic agents to enhance overall efficacy and reduce resistance in cancer treatment.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-methyl-2-(thiophen-3-yl)propyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues

The compound belongs to a broader class of 1,2,3-thiadiazole-carboxamides. Key analogues include:

| Compound Name | Core Structure | Substituents | Key Differences |

|---|---|---|---|

| Target Compound | 1,2,3-Thiadiazole | 4-methyl, N-(2-methyl-2-(thiophen-3-yl)propyl) | Thiophene-containing branched chain |

| 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide | Thiazole | 4-methyl, 2-(4-pyridinyl) | Thiazole core vs. thiadiazole |

| 2-(2-Chloro-5-pyridinyl)thiadiazole derivatives | 1,3,4-Thiadiazole | 5-(3,4,5-trimethoxyphenyl), 2-substituted thioethers | Substitution pattern and ring type |

| N-Substituted thiadiazole carbohydrazides | 1,2,3-Thiadiazole | 4-methyl, N’-piperidinylidene with diaryl groups | Hydrazide vs. carboxamide |

Key Observations :

- Thiadiazole vs. Thiazole: The replacement of sulfur with nitrogen in the thiadiazole ring (vs.

- Thiophene vs. Pyridine : The thiophene moiety in the target compound may confer distinct electronic and steric effects compared to pyridine-containing analogues, influencing solubility and metabolic stability .

Biological Activity

4-Methyl-N-(2-methyl-2-(thiophen-3-yl)propyl)-1,2,3-thiadiazole-5-carboxamide is a thiadiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide an overview of its biological activity, focusing on anticancer and antimicrobial properties.

Chemical Structure

The compound features a thiadiazole ring, which is known for its diverse pharmacological properties. The structural components include:

- Thiadiazole core : Contributes to various biological activities.

- Methyl and thiophene substituents : Potentially enhance interaction with biological targets.

Anticancer Activity

Research indicates that thiadiazole derivatives can exhibit significant anticancer properties. Notably, compounds similar to this compound have shown efficacy against various cancer cell lines.

- Inhibition of DNA/RNA Synthesis : Thiadiazoles may disrupt nucleic acid synthesis, leading to apoptosis in cancer cells.

- Targeting Kinases : The heteroatoms in the thiadiazole structure can interact with kinases involved in tumorigenesis.

- Induction of Apoptosis : Many studies report that these compounds can trigger programmed cell death in malignant cells.

Case Studies

A review highlighted the anticancer effects of 1,3,4-thiadiazole derivatives:

- In vitro studies demonstrated that certain derivatives reduced viability in human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines with IC50 values indicating potent activity (4.37 µM and 8.03 µM respectively) .

- Another study reported that derivatives showed decreased proliferation in various cancer models including leukemia and breast cancer .

Antimicrobial Activity

Thiadiazole derivatives are also noted for their antimicrobial properties. The compound's structure suggests potential efficacy against a range of pathogens.

- Cell Membrane Disruption : Some thiadiazoles disrupt microbial cell membranes, leading to cell death.

- Enzyme Inhibition : These compounds may inhibit enzymes critical for microbial survival.

Research Findings

A study on novel derivatives of 4-methyl-1,2,3-thiadiazole showed promising antimicrobial activity against several bacterial strains . The incorporation of the thiophene ring was suggested to enhance this activity.

Comparative Biological Activity Table

| Compound Type | Activity Type | Example Cell Lines/Pathogens | IC50/Effectiveness |

|---|---|---|---|

| Thiadiazole | Anticancer | HepG-2, A-549 | 4.37 µM (HepG-2), 8.03 µM (A-549) |

| Thiadiazole | Antimicrobial | Various bacterial strains | Effective against multiple strains |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-methyl-N-(2-methyl-2-(thiophen-3-yl)propyl)-1,2,3-thiadiazole-5-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Step 1 : Couple the thiadiazole-5-carboxylic acid precursor with the amine group of 2-methyl-2-(thiophen-3-yl)propylamine using carbodiimide-based coupling agents (e.g., EDCI or DCC) in anhydrous DMF .

- Step 2 : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via column chromatography. Yield optimization requires precise control of temperature (60–70°C) and stoichiometric ratios (1:1.2 for amine:acid) .

- Advanced Tip : Ultrasound-assisted synthesis reduces reaction time by 30–50% and improves homogeneity .

Q. How can the compound’s structure be confirmed using spectroscopic and crystallographic methods?

- Methodology :

- NMR Analysis : Assign peaks using - and -NMR to verify the thiophene (δ 6.8–7.2 ppm) and thiadiazole (δ 8.1–8.5 ppm) moieties. Compare with analogous thiadiazole-carboxamides .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement. Key parameters: space group , -factor < 5%, and hydrogen-bonding networks between thiadiazole and amide groups .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

- Methodology :

- Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli), with positive controls (e.g., ciprofloxacin) .

- Anticancer : MTT assay on HeLa or MCF-7 cells, comparing IC values to reference compounds like doxorubicin .

Advanced Research Questions

Q. How can synthetic yields be improved while avoiding side reactions like thiophene ring oxidation?

- Methodology :

- Condition Optimization : Use inert atmosphere (N) and antioxidants (e.g., BHT) to prevent thiophene degradation. Solvent screening (DMF vs. THF) shows DMF stabilizes intermediates better .

- Byproduct Analysis : LC-MS identifies sulfoxide byproducts; reduce via lower reaction temperatures (50°C) .

Q. How to resolve contradictions in biological activity data across different cell lines or assays?

- Methodology :

- Mechanistic Profiling : Perform kinase inhibition assays (e.g., c-Met or VEGFR2) to identify off-target effects. Compare with structurally similar compounds (e.g., AMG 458) .

- Metabolic Stability : Incubate with liver microsomes to assess metabolite formation. LC-HRMS detects active metabolites that may explain divergent activity .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting thiadiazole and thiophene moieties?

- Methodology :

- Substituent Variation : Synthesize analogs with halogenated thiophenes (e.g., 5-bromo-thiophene) or methylated thiadiazoles. Test for enhanced lipophilicity (logP) and bioavailability .

- Computational Modeling : Use DFT (B3LYP/6-31G*) to calculate electron density maps and predict binding affinities to target proteins (e.g., c-Met) .

Q. How to design experiments for elucidating the compound’s interaction with biological membranes or proteins?

- Methodology :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., albumin) on sensor chips to measure binding kinetics (, ) .

- Molecular Dynamics (MD) Simulations : Simulate docking into lipid bilayers (POPC membranes) to assess permeability .

Data Contradiction and Validation

Q. How to address discrepancies between computational binding predictions and experimental IC values?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.